1-(4-CHLOROPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE
Overview
Description
1-(4-CHLOROPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenyl group and a tetrazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenylpiperazine with cyclohexanecarbonyl chloride under basic conditions to form the cyclohexanecarbonyl derivative. This intermediate is then reacted with 1H-1,2,3,4-tetrazole-1-methyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and the use of catalysts can be employed to enhance reaction efficiency. Additionally, large-scale production may require the use of continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-CHLOROPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The tetrazole moiety may play a crucial role in binding to these targets, while the piperazine ring can modulate the compound’s overall activity. Pathways involved in its mechanism of action may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzhydryl)piperazine: Shares the piperazine and chlorophenyl components but lacks the tetrazole moiety.
N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-2-cyclohexylacetamide: Contains a similar tetrazole and chlorophenyl structure but differs in the acetamide group.
Uniqueness
1-(4-CHLOROPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE is unique due to its combination of a piperazine ring, chlorophenyl group, and tetrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[4-(tetrazol-1-ylmethyl)cyclohexyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN6O/c20-17-5-7-18(8-6-17)24-9-11-25(12-10-24)19(27)16-3-1-15(2-4-16)13-26-14-21-22-23-26/h5-8,14-16H,1-4,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYYZNMDMJYMSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C=NN=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.